molecular formula C16H17N3 B2624485 N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine CAS No. 342385-29-9

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine

Cat. No.: B2624485
CAS No.: 342385-29-9
M. Wt: 251.333
InChI Key: BKIQMLXVGKGDCL-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine is a benzimidazole-derived compound characterized by a benzyl group attached to a nitrogen atom and a 1-methylbenzimidazole moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)12-17-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQMLXVGKGDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of N-benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound inhibits specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been reported to block the activation of NF-κB and MAPK pathways, which are crucial for tumor growth and metastasis .
  • Case Study : A study demonstrated that this compound effectively reduced cell viability in A549 lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties:

  • Mechanism : It modulates inflammatory cytokine production, such as TNF-α and IL-1β, by interfering with JNK and p38 MAPK signaling pathways .
  • Case Study : In a rodent model of colitis, treatment with the compound significantly reduced inflammation markers and improved histological scores, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Neuroprotective Properties

Emerging research indicates that this compound may also possess neuroprotective effects:

  • Mechanism : The compound is thought to protect neuronal cells from oxidative stress-induced damage by enhancing the expression of antioxidant proteins like Nrf2 .
  • Case Study : In vitro studies have shown that treatment with this compound can reduce oxidative stress in neuronal cell cultures, leading to improved cell survival rates under stress conditions .

Comparative Data Table

Application AreaMechanism of ActionRelevant Studies
Anti-CancerInhibits NF-κB and MAPK pathwaysA549 lung cancer cells study
Anti-InflammatoryReduces TNF-α and IL-1β productionRodent colitis model study
NeuroprotectiveEnhances antioxidant protein expressionNeuronal cell culture study

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . Additionally, the compound may inhibit the activity of certain enzymes, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Bond Lengths

The target compound shares a benzimidazole core with multiple analogs, but substituent variations significantly influence properties:

Compound Name Key Structural Differences C=N Bond Length (Å) Molecular Weight (g/mol) References
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine Benzyl + 1-methylbenzimidazole Not reported ~265 (estimated) -
(E)-Benzyl(1-phenylethylidene)amine Imine (C=N) bond instead of benzimidazole 1.292 ~195
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline Aniline replaces benzyl group - 237.29
N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine Imidazole replaces benzimidazole; phenyl substituent - 187.25
N-(2-Furylmethyl)-N-[1-(1-methylbenzimidazol-2-yl)ethyl]amine Furylmethyl and ethyl extensions - 255.31

Key Observations :

  • The C=N bond in imine analogs (e.g., 1.292 Å in ) is comparable to typical imine bonds (1.265–1.286 Å), suggesting similar electronic conjugation .

Comparison :

  • The target compound likely requires alkylation of a benzimidazole precursor with benzyl halides, similar to methods in and .
  • Substituents like furylmethyl () or trityl () necessitate tailored protecting-group strategies .

Divergences :

  • Nitro-substituted derivatives () show altered electronic properties, impacting redox behavior .
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns influence solubility and crystallinity:

  • Benzimidazole NH : Forms intramolecular N–H⋯N bonds in , stabilizing planar conformations .
  • Interactions in Coordination Complexes : shows O–H⋯O hydrogen bonds between water ligands and picrate anions .

Comparison :

  • The target compound’s benzyl group may disrupt hydrogen-bond networks compared to smaller analogs (e.g., ’s aniline derivative) .

Biological Activity

N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine is a benzimidazole derivative with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₇N₃
  • Molecular Weight : 251.33 g/mol
  • IUPAC Name : N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine

Benzimidazole derivatives, including this compound, exhibit their biological effects primarily through:

  • Antimicrobial Activity : These compounds have been shown to inhibit the growth of various bacterial and fungal strains by disrupting cellular processes.
  • Anticancer Properties : Research indicates potential mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of benzimidazole derivatives against a range of pathogens:

CompoundMIC (µg/ml)Target OrganismsReference
This compound25–62.5S. aureus, E. coli, P. aeruginosa
2-Methylbenzimidazole50Candida albicans
Thiabendazole10Aspergillus niger

These results indicate that this compound has comparable or superior activity to established antifungal agents such as ketoconazole.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
Yadav et al. (2018)A549 (lung cancer)15–40Induction of apoptosis via TGF-β signaling pathway inhibition
Liu et al. (2018)MRSA, E. coliNot specifiedGrowth inhibition through disruption of cellular signaling pathways

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Efficacy : A study reported that derivatives with electron-withdrawing groups exhibited enhanced antimicrobial properties, indicating that structural modifications can significantly influence activity levels .
  • Cancer Research : In xenograft models, treatment with this compound resulted in reduced tumor growth, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways such as TGF-β and Akt/ERK has been linked to its therapeutic effects in both antimicrobial and anticancer contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole precursors. For example, reacting o-phenylenediamine with m-toluic acid in polyphosphoric acid under reflux yields the benzimidazole core . Subsequent N-alkylation using benzyl halides or reductive amination with benzaldehyde derivatives can introduce the N-benzyl group. Key factors include:

  • Leaving Groups : Acyl chlorides (e.g., m-toluoyl chloride) enhance reactivity for amide formation .
  • Temperature : High temperatures (80–120°C) promote cyclization to benzimidazoles, while lower temperatures favor intermediate amide formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) from the benzimidazole and benzyl groups. The N-methyl group appears as a singlet (~δ 3.7 ppm), while the N-benzyl methylene protons resonate as a singlet (δ ~4.8 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the benzimidazole core .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₇H₁₈N₃: 264.35 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for benzimidazole derivatives, and how does hydrogen bonding affect crystal packing?

  • Methodological Answer :

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths/angles can arise from disordered solvent or twinning; apply restraints (e.g., DFIX, SIMU) to improve model accuracy .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies patterns like N–H⋯N or C–H⋯O interactions. For example, intermolecular N–H⋯N bonds in benzimidazoles often form dimers, stabilizing the lattice .
  • Validation Tools : Check CIF files with PLATON or checkCIF to ensure geometric plausibility .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or coordination chemistry?

  • Methodological Answer :

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites. The benzimidazole N atoms are electron-rich, favoring coordination to metals (e.g., Ni²⁺, as in ) or electrophilic attack .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMF or chloroform) to predict reaction pathways.
  • Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity .

Q. What experimental and analytical approaches differentiate between polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures (e.g., using Mercury). Peak splitting indicates polymorphism .
  • DSC/TGA : Monitor endothermic/exothermic transitions (melting points, decomposition) to identify stable vs. metastable forms.
  • Solid-State NMR : ¹³C CP/MAS NMR resolves differences in hydrogen bonding networks .

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